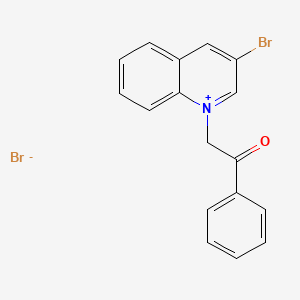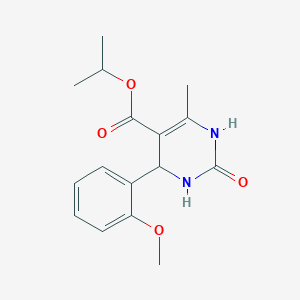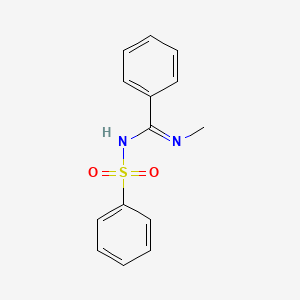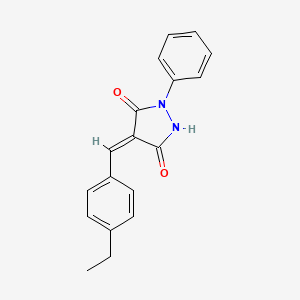
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is a synthetic compound that belongs to the class of quinolinium salts. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, this compound has been widely used in scientific research to investigate the role of PKC in different physiological and pathological conditions.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves its ability to inhibit this compound activity. This compound is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, cytokines, and phorbol esters. Once activated, this compound phosphorylates a wide range of target proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound activity. This compound inhibition leads to a wide range of cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and transporters. Moreover, this compound inhibition has been shown to attenuate the progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in lab experiments is its high potency and specificity for this compound inhibition. Moreover, it has been shown to be effective in various cellular and animal models of diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in scientific research. One of the areas of interest is the investigation of its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. Moreover, the development of novel derivatives of this compound with improved potency and selectivity for this compound inhibition may lead to the discovery of new drugs for the treatment of various diseases. Finally, the exploration of the molecular mechanisms underlying the effects of this compound may provide new insights into the role of this compound in different physiological and pathological conditions.
Synthesis Methods
The synthesis of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves the reaction of 2-phenylacetyl chloride with 3-bromobenzaldehyde in the presence of sodium methoxide, followed by the reaction of the resulting product with quinoline in the presence of hydrobromic acid. The final product is obtained by crystallization from ethanol.
Scientific Research Applications
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. Moreover, it has been demonstrated to attenuate the progression of diabetic nephropathy by inhibiting this compound activation and reducing oxidative stress.
Properties
IUPAC Name |
2-(3-bromoquinolin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-15-10-14-8-4-5-9-16(14)19(11-15)12-17(20)13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMKXXAJHMJEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)

![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4982376.png)
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)

![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


